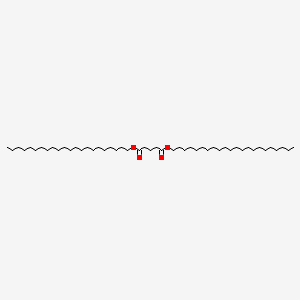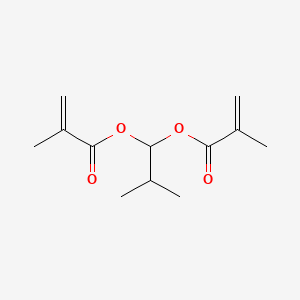
Tin(4+) 2-methylpropanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin(4+) 2-methylpropanolate, also known as Tin(IV) tetra(2-methyl-1-propanolate), is a chemical compound with the molecular formula C16H36O4Sn and a molecular weight of 411.16464 g/mol . This compound is characterized by the presence of a tin ion in the +4 oxidation state coordinated to four 2-methylpropanolate ligands.
準備方法
Synthetic Routes and Reaction Conditions
Tin(4+) 2-methylpropanolate can be synthesized through the reaction of tin(IV) chloride with 2-methylpropanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C4H9OH→Sn(OC4H9)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of tin(IV) chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Tin(4+) 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) oxide.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The 2-methylpropanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using stronger nucleophiles or coordinating solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin(IV) oxide, while substitution reactions can produce a variety of tin complexes with different ligands .
科学的研究の応用
Tin(4+) 2-methylpropanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and other materials.
作用機序
The mechanism by which Tin(4+) 2-methylpropanolate exerts its effects involves the coordination of the tin center with various molecular targets. The compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
類似化合物との比較
Similar Compounds
Tin(IV) ethoxide: Similar in structure but with ethoxide ligands instead of 2-methylpropanolate.
Tin(IV) butoxide: Contains butoxide ligands and exhibits similar reactivity.
Tin(IV) isopropoxide: Features isopropoxide ligands and is used in similar applications.
Uniqueness
Tin(4+) 2-methylpropanolate is unique due to the presence of 2-methylpropanolate ligands, which can influence its reactivity and stability. The steric and electronic properties of these ligands can affect the compound’s behavior in various chemical reactions, making it distinct from other tin(IV) alkoxides .
特性
CAS番号 |
81514-95-6 |
|---|---|
分子式 |
C16H36O4Sn |
分子量 |
411.2 g/mol |
IUPAC名 |
2-methylpropan-1-olate;tin(4+) |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |
InChIキー |
NULQMZXCJBXGSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)

![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)


